![molecular formula C46H55FN6O11 B608129 iRucaparib-AP6](/img/structure/B608129.png)
iRucaparib-AP6
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描述
iRucaparib-AP6 is a highly efficient and specific proteolysis-targeting chimera (PROTAC) designed to degrade poly (ADP-ribose) polymerase 1 (PARP1). This compound is notable for its ability to block both the catalytic activity and scaffolding effects of PARP1, making it a valuable tool in scientific research and potential therapeutic applications .
科学研究应用
Cancer Therapy
iRucaparib-AP6 has shown promise in various cancer models due to its ability to induce selective degradation of PARP1. This degradation can lead to enhanced sensitivity of tumor cells to DNA-damaging agents, such as chemotherapy and radiation therapy. Studies have demonstrated that this compound can significantly reduce the viability of cancer cells by disrupting their DNA repair mechanisms, making them more susceptible to treatment .
Table 1: Comparison of this compound with Other PARP Inhibitors
Compound | Mechanism | DC50 (nM) | IC50 (nM) | Clinical Use |
---|---|---|---|---|
This compound | Degradation | 82 | 29 | Experimental cancer therapy |
Rucaparib | Inhibition & trapping | 36 | 0.8 - 3.2 | Ovarian cancer |
Talazoparib | Inhibition & trapping | 100 | 0.6 - 1.1 | Breast and ovarian cancers |
Cardioprotection
Recent studies have highlighted the potential of this compound in protecting cardiomyocytes from DNA damage-induced energy crises and cell death. By degrading PARP1, this compound reduces poly(ADP-ribosyl)ation signaling, which is often implicated in cellular stress responses following DNA damage. This protective effect suggests that this compound could be beneficial in treating conditions characterized by oxidative stress and DNA damage in cardiac tissues .
Case Studies
Case Study 1: Cancer Cell Lines
In a series of experiments using various cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability compared to controls treated with traditional PARP inhibitors. The study indicated that while Rucaparib promoted cell death through trapping mechanisms, this compound's degradative action led to less cellular stress and inflammation, suggesting a safer profile for combination therapies .
Case Study 2: Primary Neonatal Cardiomyocytes
In primary rat neonatal cardiomyocytes, exposure to increasing concentrations of this compound showed significant protective effects against DNA damage. The compound was able to reverse energy crises induced by oxidative stress, demonstrating its potential application in cardiac protection therapies .
作用机制
Target of Action
iRucaparib-AP6 is a highly efficient and specific PROTAC PARP1 degrader . The primary target of this compound is PARP1 , an enzyme that plays an essential role in DNA repair .
Mode of Action
This compound, a non-trapping PARP1 degrader, blocks both the catalytic activity and scaffolding effects of PARP1 . By targeting the genetically-mutated cancer cells that lack a DNA repair mechanism, this compound causes cancer cell death and reduces tumor growth .
Biochemical Pathways
The action of this compound affects the poly-ADP-ribosylation signaling in cells . This signaling pathway is crucial for the repair of DNA strand breaks. The disruption of this pathway compromises genetic stability and is a known mechanism of cancer initiation, development, and progression .
Pharmacokinetics
It’s known that this compound induces robust parp1 degradation at concentrations as low as 50 nm .
Result of Action
The result of this compound action is the degradation of PARP1 , which leads to the blocking of both the catalytic activity and scaffolding effects of PARP1 . This leads to the death of cancer cells and reduction in tumor growth .
Action Environment
It’s known that the presence of the parp1 protein with uncompromised dna-binding activities is required for this compound-induced innate immune response .
生化分析
Biochemical Properties
iRucaparib-AP6 interacts with PARP1, an enzyme that plays a crucial role in DNA repair . It blocks both the catalytic activity and scaffolding effects of PARP1 . This interaction results in the degradation of PARP1, disrupting its role in DNA repair .
Cellular Effects
This compound has significant effects on various types of cells. For instance, it protects muscle cells and primary cardiomyocytes from DNA-damage-induced energy crisis and cell death . It also induces robust PARP1 degradation in HeLa cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the enzymatic activity of PARP1 . It also disrupts the scaffolding effects of PARP1, which are crucial for DNA repair .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it induces robust PARP1 degradation in primary rat neonatal cardiomyocytes within 24 hours .
Metabolic Pathways
This compound is involved in the DNA damage response pathway by interacting with PARP1
准备方法
Synthetic Routes and Reaction Conditions
iRucaparib-AP6 is synthesized using PROTAC technology, which involves linking a ligand that binds to PARP1 with a ligand that recruits an E3 ubiquitin ligase. The synthesis typically involves multiple steps, including the preparation of the individual ligands and their subsequent conjugation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis of the individual components followed by their conjugation under controlled conditions. This process would require stringent quality control measures to ensure the purity and efficacy of the final product .
化学反应分析
Types of Reactions
iRucaparib-AP6 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. It does not typically participate in oxidation, reduction, or substitution reactions as its primary function is to degrade PARP1 .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as rucaparib, pomalidomide, and various coupling agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields .
Major Products Formed
The major product formed from the reaction involving this compound is the degradation of PARP1, leading to the inhibition of PARP1-mediated poly-ADP-ribosylation signaling .
相似化合物的比较
iRucaparib-AP6 is unique among PARP1 inhibitors due to its dual action of inhibiting PARP1’s catalytic activity and promoting its degradation. Similar compounds include:
Niraparib: Another PARP1 inhibitor that functions similarly to olaparib.
Talazoparib: Known for its potent PARP1 trapping activity but does not promote degradation.
This compound stands out due to its ability to decouple PARP1 inhibition from PARP1 trapping, providing a unique approach to targeting PARP1 .
生物活性
iRucaparib-AP6 is a novel compound designed as a selective degrader of PARP1 (Poly(ADP-ribose) polymerase 1), which plays a critical role in DNA repair and cellular response to stress. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various cell types, and implications for therapeutic applications.
Selective Degradation of PARP1
this compound employs a unique mechanism that distinguishes it from traditional PARP inhibitors. It not only inhibits the enzymatic activity of PARP1 but also induces its degradation. This dual action allows this compound to effectively mimic genetic depletion of PARP1, leading to reduced poly(ADP-ribosyl)ation signaling in cells. The compound achieves this by promoting the interaction between PARP1 and the E3 ubiquitin ligase CRBN (cereblon), facilitating ubiquitination and subsequent proteasomal degradation of PARP1 .
Efficacy in Cell Models
Cell Line Studies
Research has demonstrated that this compound exhibits potent biological activity across various cell lines. For instance, in HeLa cells, treatment with this compound resulted in significant downregulation of PARP1 levels without inducing excessive cell death, unlike its parent compound Rucaparib, which caused substantial cytotoxicity . In primary rat neonatal cardiomyocytes, this compound induced robust PARP1 degradation at concentrations as low as 50 nM .
Comparative Analysis with Other Compounds
Compound | DC50 (nM) | Mechanism | Effect on Cell Viability |
---|---|---|---|
This compound | 82 | PARP1 degradation and inhibition | Minimal toxicity |
Rucaparib | N/A | PARP1 inhibition (trapping) | High toxicity |
iRucaparib-AP5 | 36 | Similar to this compound | Moderate toxicity |
Case Studies and Research Findings
Protection Against DNA Damage
In studies involving muscle cells and primary cardiomyocytes, treatment with this compound was shown to protect these cells from DNA damage-induced energy crises and subsequent cell death. This protective effect is attributed to the compound's ability to reduce the levels of active PARP1, thereby minimizing the metabolic burden associated with DNA repair processes .
Impact on Immune Response
Interestingly, research indicates that while Rucaparib significantly elevates the expression of type I interferons and pro-inflammatory cytokines—potentially activating an immune response—this compound does not exhibit this effect. This suggests that this compound may be advantageous in therapeutic contexts where modulation of immune responses is critical .
属性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-[2-[2-[[4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)phenyl]methyl-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H55FN6O11/c1-52(29-30-5-7-31(8-6-30)42-33-11-12-49-43(55)35-27-32(47)28-37(50-42)40(33)35)14-16-60-18-20-62-22-24-64-26-25-63-23-21-61-19-17-59-15-13-48-36-4-2-3-34-41(36)46(58)53(45(34)57)38-9-10-39(54)51-44(38)56/h2-8,27-28,38,48,50H,9-26,29H2,1H3,(H,49,55)(H,51,54,56) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMDCINUVWULST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)CC4=CC=C(C=C4)C5=C6CCNC(=O)C7=C6C(=CC(=C7)F)N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H55FN6O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the main advantage of using iRucaparib-AP6 in PARP1 research?
A1: this compound allows researchers to specifically degrade PARP1, effectively decoupling the effects of PARP1 trapping from its inhibition []. This is important because traditional PARP inhibitors can have both effects, making it difficult to isolate the specific consequences of each mechanism.
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